Lipophilicity Differentiation Across the 4-Alkyl Homologous Series
The target compound's computed LogP (XLogP3-AA) of 2.3 represents a precise midpoint in the homologous series: significantly higher than 4-methyl (LogP 1.5) and 4-ethyl (LogP 2.0), and critically matched with the 4-isopropyl isomer (LogP 2.3) despite the latter's branched architecture [1][2]. This LogP value corresponds to a calculated 200-fold increase in octanol-water partition coefficient relative to the 4-methyl analog, translating to markedly different membrane permeability and hydrophobic binding potential [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 2.3 |
| Comparator Or Baseline | Methyl 4-methylthiazole-5-carboxylate (LogP 1.5), Methyl 4-ethylthiazole-5-carboxylate (LogP 2.0), Methyl 4-isopropylthiazole-5-carboxylate (LogP 2.3) |
| Quantified Difference | ΔLogP = +0.8 vs. 4-methyl; ΔLogP = +0.3 vs. 4-ethyl; ΔLogP = 0 vs. 4-isopropyl |
| Conditions | Computed values from PubChem using XLogP3-AA algorithm (2024.11.20 release) |
Why This Matters
The intermediate lipophilicity of the n-propyl analog enables fine-tuning of hydrophobic interactions in target binding pockets without introducing the steric constraints of a branched isopropyl group, offering a distinct physicochemical profile for SAR campaigns where linear vs. branched alkyl chain effects are being probed.
- [1] PubChem. Methyl 4-methylthiazole-5-carboxylate. CID 676432. XLogP3-AA = 1.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/81569-44-0 View Source
- [2] PubChem. Methyl 4-ethylthiazole-5-carboxylate. CID 19902848. XLogP3-AA = 2.0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/114670-86-9 View Source
